molecular formula C10H13NO3 B8678471 Methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate

Methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate

Cat. No. B8678471
M. Wt: 195.21 g/mol
InChI Key: VYYPEVTYONMYNH-VIFPVBQESA-N
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Patent
US08048881B2

Procedure details

DL-m-Tyrosine (1 g) was stirred in a 3M solution of HCl in MeOH (10 ml) for 2 h at RT The solvent was removed and HV drying afforded 1.43 g of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([OH:7])[CH:4]=[C:3]([CH2:8][CH:9]([NH2:13])[C:10]([OH:12])=[O:11])[CH:2]=1.Cl.[CH3:15]O>>[CH3:15][O:11][C:10](=[O:12])[CH:9]([NH2:13])[CH2:8][C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([OH:7])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)O)CC(C(=O)O)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
HV drying

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=CC(=CC=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08048881B2

Procedure details

DL-m-Tyrosine (1 g) was stirred in a 3M solution of HCl in MeOH (10 ml) for 2 h at RT The solvent was removed and HV drying afforded 1.43 g of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([OH:7])[CH:4]=[C:3]([CH2:8][CH:9]([NH2:13])[C:10]([OH:12])=[O:11])[CH:2]=1.Cl.[CH3:15]O>>[CH3:15][O:11][C:10](=[O:12])[CH:9]([NH2:13])[CH2:8][C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([OH:7])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)O)CC(C(=O)O)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
HV drying

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=CC(=CC=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.